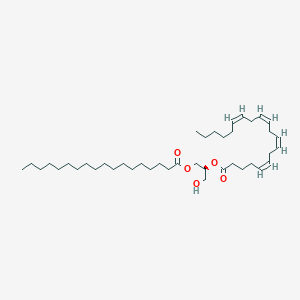

1-Stearoyl-2-arachidonoyl-SN-glycerol

Description

1-Stearoyl-2-arachidonoyl-SN-glycerol has been reported in Trypanosoma brucei with data available.

Properties

IUPAC Name |

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXLMTYRMFVYNT-IUJDHQGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286391 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65914-84-3 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65914-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Stearoyl-2-arachidonoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biosynthesis of 2-Arachidonoylglycerol in the Brain: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 2-Arachidonoylglycerol (B1664049) (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a critical role in retrograde synaptic signaling, neurodevelopment, and synaptic plasticity.[1][2] Its synthesis is tightly regulated and occurs "on-demand" in response to neuronal stimulation. The canonical and most prominent pathway for 2-AG biosynthesis involves the sequential action of two enzymes: phospholipase Cβ (PLCβ) and diacylglycerol lipase (B570770) α (DAGLα). This process begins with the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG), including the specific species 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). Subsequently, DAGLα selectively hydrolyzes the ester bond at the sn-1 position of SAG, releasing 2-AG. This guide provides a comprehensive overview of this biosynthetic pathway, quantitative data on 2-AG levels and enzyme kinetics, detailed experimental protocols for its study, and visual diagrams to illustrate key processes.

The Canonical Biosynthetic Pathway of 2-Arachidonoylglycerol (2-AG)

The primary mechanism for 2-AG production in the brain is a two-step enzymatic cascade initiated by neuronal activity.[1][2] This "on-demand" synthesis ensures that 2-AG is produced locally and transiently to act as a retrograde messenger, modulating neurotransmitter release from presynaptic terminals.[3][4]

Step 1: Generation of Diacylglycerol (DAG) by Phospholipase Cβ (PLCβ)

Upon strong depolarization of a postsynaptic neuron, an influx of calcium ions (Ca²⁺) occurs, often through voltage-gated calcium channels or NMDA receptors.[3][5] This Ca²⁺ influx, in conjunction with the activation of Gq/11-coupled receptors like group I metabotropic glutamate (B1630785) receptors (mGluR1/5), stimulates the activity of PLCβ.[5][6][7] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor but crucial component of the neuronal membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] For 2-AG to be synthesized, the precursor DAG must contain an arachidonic acid moiety at the sn-2 position. The most abundant such species in the brain is 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).[9]

Step 2: Conversion of DAG to 2-AG by Diacylglycerol Lipase (DAGL)

The DAG generated by PLCβ is then hydrolyzed by a diacylglycerol lipase (DAGL).[10][11] There are two main isoforms of this enzyme, DAGLα and DAGLβ.[4][8]

-

DAGLα: This is the principal enzyme responsible for synthesizing the 2-AG pool involved in synaptic retrograde signaling.[4] Studies using knockout mice have shown that the deletion of DAGLα reduces 2-AG levels in the brain by approximately 80% and abolishes stimulus-induced increases in 2-AG.[4] It is primarily located in the postsynaptic elements of neurons.[8]

-

DAGLβ: While also capable of producing 2-AG, DAGLβ appears to play a more significant role in other tissues, though it does contribute to 2-AG production in some neuronal contexts.[12][13]

DAGLα selectively hydrolyzes the ester bond at the sn-1 position of SAG, releasing stearic acid and the final product, 2-arachidonoylglycerol (2-AG).[14] The newly synthesized 2-AG can then travel retrogradely across the synaptic cleft to activate presynaptic CB1 receptors.[3]

Quantitative Data

The concentration of 2-AG in the brain is significantly higher than that of the other primary endocannabinoid, anandamide, often by a factor of 100 to 1000-fold in bulk tissue extracts.[15][16] However, levels can vary considerably between brain regions and are subject to rapid post-mortem changes.[7][15]

Table 1: Basal 2-Arachidonoylglycerol (2-AG) Levels in Different Rat Brain Regions

| Brain Region | 2-AG Concentration (nmol/g tissue) | Citation(s) |

| Whole Brain | ~5 - 15 | [15][17] |

| Cortex | 8.9 ± 1.5 | [15] |

| Hippocampus | 10.4 ± 1.8 | [15] |

| Striatum | 13.5 ± 2.3 | [15] |

| Cerebellum | 15.6 ± 2.7 | [15] |

| Midbrain | 11.8 ± 2.0 | [15] |

| Hypothalamus | 9.8 ± 1.7 | [15] |

Note: Values are approximate means compiled from multiple studies and can vary based on analytical methods and animal strain. Rapid, post-mortem increases in 2-AG are a significant confounding factor; methods like microwave irradiation are used to obtain more accurate basal levels.[15][17]

Table 2: Kinetic Parameters of Diacylglycerol Lipase α (DAGLα)

| Parameter | Value | Substrate | Source | Citation(s) |

| Apparent Kₘ | 180 µM | 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG) | Rat Cortical Neuronal Nuclei | [18] |

| Vₘₐₓ | 1.3 pmol min⁻¹ µg⁻¹ protein | 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG) | Rat Cortical Neuronal Nuclei | [18] |

Experimental Protocols

Accurate quantification of 2-AG and the activity of its biosynthetic enzymes is crucial for research. The following sections detail common methodologies.

Protocol: Quantification of 2-AG in Brain Tissue by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of endocannabinoids.[15][19]

Objective: To accurately measure the concentration of 2-AG in a brain tissue sample.

Critical Consideration: The levels of 2-AG can increase dramatically and rapidly (e.g., a fivefold increase within 30 seconds) after decapitation due to ischemia-induced enzymatic activity.[15][17] To prevent this artifact and measure true basal levels, head-focused microwave irradiation is the recommended method for sacrificing the animal and instantly denaturing metabolic enzymes.[17]

Methodology:

-

Tissue Collection:

-

Sacrifice the animal (e.g., mouse, rat) using head-focused microwave irradiation to instantly stop all enzymatic activity.

-

Immediately dissect the brain region of interest on an ice-cold surface.

-

Weigh the tissue sample and flash-freeze it in liquid nitrogen. Store at -80°C until extraction.

-

-

Lipid Extraction:

-

Homogenize the frozen tissue in a suitable solvent mixture, typically chloroform:methanol (B129727):water (or a Tris-HCl buffer) at a ratio of 2:1:1 (v/v/v). This is often referred to as a Bligh-Dyer extraction.

-

Add a known amount of a deuterated internal standard (e.g., 2-AG-d8) to the homogenization buffer. This is essential for accurate quantification, as it corrects for sample loss during extraction and purification and for matrix effects during analysis.[17]

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. The lipids, including 2-AG, will be in the lower organic (chloroform) phase.

-

-

Sample Purification (Optional but Recommended):

-

Carefully collect the organic phase and dry it under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a small volume of a suitable solvent (e.g., methanol or chloroform).

-

Perform solid-phase extraction (SPE) using a C18 or silica (B1680970) column to remove interfering lipids and concentrate the endocannabinoid fraction.

-

-

LC-MS/MS Analysis:

-

Dry the purified sample and reconstitute it in the mobile phase used for liquid chromatography.

-

Inject the sample into an LC-MS/MS system.

-

Liquid Chromatography (LC): Separate 2-AG from other lipids and isomers using a reversed-phase column (e.g., C18). An isocratic or gradient elution with a mobile phase like methanol/water or acetonitrile/water with additives like formic acid is common.[20]

-

Tandem Mass Spectrometry (MS/MS): Use electrospray ionization (ESI) in positive mode. Detect and quantify 2-AG using Multiple Reaction Monitoring (MRM). The MRM transition for 2-AG is typically m/z 379.3 → 287.3, and for its deuterated standard (2-AG-d8) is m/z 387.5 → 294.4.[17]

-

-

Data Analysis:

-

Calculate the concentration of 2-AG in the original tissue sample by comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve. Express the final concentration as nmol or pmol per gram of wet weight tissue.

-

Protocol: Diacylglycerol Lipase (DAGL) Activity Assay

This protocol describes how to measure the enzymatic activity of DAGL in a brain tissue preparation by quantifying the production of 2-AG from an exogenous substrate.[18]

Objective: To determine the rate of DAGL-mediated 2-AG synthesis in a sample.

Methodology:

-

Sample Preparation:

-

Prepare a brain homogenate or a specific subcellular fraction (e.g., cell membranes or nuclear matrix) in a suitable buffer (e.g., Tris-HCl) from fresh, non-fixed tissue.

-

Determine the total protein concentration of the preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine a specific amount of the protein sample (e.g., 50 µg) with the assay buffer.

-

To differentiate DAGL activity from the activity of enzymes that degrade 2-AG (like MAGL), inhibitors of these downstream enzymes can be included. For instance, a selective inhibitor for cyclooxygenase-2 (COX-2) and non-specific serine hydrolase inhibitors can be added.[18]

-

Initiate the reaction by adding the DAGL substrate, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), to a final concentration near the enzyme's Kₘ (e.g., 200 µM).[18]

-

Incubate the reaction mixture at 37°C for a specific period (e.g., 10-30 minutes), ensuring the reaction is within the linear range of product formation.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a cold solvent mixture, such as chloroform:methanol (2:1 v/v), containing a deuterated internal standard (2-AG-d8).

-

Perform a lipid extraction as described in Protocol 3.1 (Steps 2 and 3).

-

-

Quantification of 2-AG:

-

Analyze the extracted lipids using LC-MS/MS to quantify the amount of 2-AG produced (Protocol 3.1, Steps 4 and 5).

-

-

Data Analysis:

-

Calculate the amount of 2-AG produced during the incubation period.

-

Express the DAGL activity as the rate of product formation, for example, in pmol of 2-AG per minute per milligram of protein (pmol/min/mg).

-

Conclusion

The biosynthesis of 2-arachidonoylglycerol in the brain is a precisely controlled process, predominantly governed by the PLCβ-DAGLα pathway. This "on-demand" synthesis is fundamental to the role of 2-AG as a key retrograde signaling molecule that shapes synaptic communication throughout the central nervous system. For researchers and drug development professionals, a thorough understanding of this pathway, coupled with robust and accurate methods for its quantification and analysis, is essential. Targeting the enzymes PLCβ or DAGLα offers potential therapeutic avenues for modulating the endocannabinoid system to address a range of neurological and psychiatric disorders. The protocols and data presented in this guide provide a foundational framework for pursuing such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The initiation of synaptic 2-AG mobilization requires both an increased supply of diacylglycerol precursor and increased postsynaptic calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex [mdpi.com]

- 8. Multiple Functions of Endocannabinoid Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Endocannabinoid 2-Arachidonoylglycerol Is Responsible for the Slow Self-Inhibition in Neocortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diacylglycerol lipaseα (DAGLα) and DAGLβ cooperatively regulate the production of 2-arachidonoyl glycerol in autaptic hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diacylglycerol Lipaseα (DAGLα) and DAGLβ Cooperatively Regulate the Production of 2-Arachidonoyl Glycerol in Autaptic Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of diacylglycerol lipase β modulates lipid and endocannabinoid levels in the ex vivo human placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Signaling Pathways Activated by 1-Stearoyl-2-Arachidonoyl-sn-Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a pivotal endogenous diacylglycerol (DAG) species that functions as a second messenger in a multitude of cellular signaling cascades. Generated through the hydrolysis of plasma membrane phosphoinositides, SAG plays a critical role in orchestrating diverse physiological and pathological processes, including cell proliferation, differentiation, apoptosis, and neurotransmission. Its unique chemical structure, featuring a saturated stearoyl group at the sn-1 position and an unsaturated arachidonoyl group at the sn-2 position, confers specific biophysical properties that influence its interaction with and activation of downstream effector proteins. This technical guide provides a comprehensive overview of the core signaling pathways activated by SAG, with a focus on Protein Kinase C (PKC), Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs), and Munc13. We present a compilation of quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the signaling cascades to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction to 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG)

1-Stearoyl-2-arachidonoyl-sn-glycerol is a member of the diacylglycerol family of lipids, which are integral components of cellular membranes and key signaling molecules. The production of SAG is primarily initiated by the activation of phospholipase C (PLC) enzymes, which cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. SAG is a particularly abundant and physiologically relevant DAG species. Its distinct fatty acid composition is critical for its biological activity, enabling it to recruit and activate specific downstream effector proteins, thereby transducing extracellular signals into intracellular responses.

Core Signaling Pathways Activated by SAG

SAG acts as a crucial signaling hub, primarily by engaging proteins that contain a conserved C1 domain. The three major classes of proteins regulated by SAG are Protein Kinase C (PKC) isoforms, Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs), and the Munc13 family of vesicle priming proteins.

Protein Kinase C (PKC) Pathway

The PKC family of serine/threonine kinases are central mediators of DAG signaling. Upon binding to SAG, conventional and novel PKC isoforms are recruited to the cell membrane, where they become catalytically active. Activated PKC isoforms phosphorylate a wide array of substrate proteins, leading to the regulation of diverse cellular processes.

Key PKC Isoforms Activated by SAG:

-

Conventional PKCs (cPKCs): PKCα, PKCβI, PKCγ. Their activation is also dependent on intracellular calcium levels.

-

Novel PKCs (nPKCs): PKCδ, PKCε. These isoforms are calcium-independent in their activation by DAG.

Downstream Effects of PKC Activation:

-

Regulation of gene expression

-

Control of cell proliferation and differentiation

-

Modulation of ion channel activity

-

Involvement in apoptosis and cell survival

Diagram of the PKC Signaling Pathway

Caption: The Protein Kinase C (PKC) signaling pathway initiated by SAG.

Ras Guanyl Nucleotide-Releasing Protein (RasGRP) Pathway

RasGRPs are a family of guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras. By binding to SAG through their C1 domain, RasGRPs are recruited to the plasma membrane, where they catalyze the exchange of GDP for GTP on Ras, leading to its activation. Activated Ras, in turn, initiates a cascade of downstream signaling events, most notably the mitogen-activated protein kinase (MAPK/ERK) pathway.

Key RasGRP Isoforms Activated by SAG:

-

RasGRP1

-

RasGRP3

Downstream Effects of RasGRP Activation:

-

Activation of the Raf-MEK-ERK signaling cascade

-

Regulation of T-cell and B-cell activation and development

-

Control of cell proliferation and differentiation

Diagram of the RasGRP Signaling Pathway

Caption: The RasGRP signaling pathway leading to ERK activation.

Munc13 Pathway

The Munc13 family of proteins are essential for the priming of synaptic vesicles, a critical step in neurotransmitter release. Munc13 proteins contain a C1 domain that binds to SAG, leading to their activation. Activated Munc13 facilitates the transition of the SNARE protein syntaxin-1 from a "closed" to an "open" conformation, thereby enabling the formation of the SNARE complex, which is required for vesicle fusion with the presynaptic membrane.

Key Munc13 Isoforms Activated by SAG:

-

Munc13-1

-

Munc13-2

-

Munc13-3

Downstream Effects of Munc13 Activation:

-

Synaptic vesicle priming

-

Regulation of neurotransmitter release

-

Involvement in synaptic plasticity

Diagram of the Munc13 Signaling Pathway

Caption: The role of Munc13 in SAG-mediated synaptic vesicle priming.

Quantitative Data on SAG-Mediated Signaling

The following tables summarize key quantitative data from the literature regarding the interaction of SAG with its primary effectors.

Table 1: Activation of Protein Kinase C (PKC) Isoforms by SAG

| PKC Isoform | Effective Concentration Range (µM) | Cell Type/System | Reference |

| PKCα | 0-5 | In vitro | [1] |

| PKCβI | 0-5 | In vitro | [1] |

| PKCγ | 0-5 | In vitro | [1] |

| PKCδ | 0-5 | In vitro | [1] |

| PKCε | 0-5 | In vitro | [1] |

Table 2: Binding and Activation of RasGRP by SAG

| Parameter | Value | Cell Type/System | Reference |

| Ki (competitive binding) | 4.49 µM | Jurkat T-cells | [2] |

Table 3: Other SAG-Mediated Effects

| Effect | Effective Concentration Range (µM) | Cell Type/System | Reference |

| Augmentation of NSCC activity | 0.3-3 | Airway smooth muscle cells | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the signaling pathways activated by SAG.

In Vitro PKC Activity Assay

This protocol describes a method to measure the kinase activity of purified PKC isoforms in the presence of SAG.

Materials:

-

Purified recombinant PKC isoforms (α, βI, γ, δ, ε)

-

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

-

Phosphatidylserine (PS)

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix SAG and PS in chloroform (B151607) at the desired molar ratio.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Resuspend the lipid film in kinase reaction buffer by vortexing and sonication to form small unilamellar vesicles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, and purified PKC isoform.

-

Add MBP substrate to the reaction mixture.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiate the Reaction:

-

Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 10-20 minutes.

-

-

Stop the Reaction:

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

-

Wash and Quantify:

-

Wash the phosphocellulose paper extensively with TCA to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P into the MBP substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of the PKC isoform in the presence of varying concentrations of SAG.

-

Diagram of the In Vitro PKC Activity Assay Workflow

Caption: Workflow for the in vitro PKC activity assay.

Ras Activation Pull-Down Assay

This protocol details a method to measure the activation of Ras in cells treated with SAG.

Materials:

-

Cell line of interest (e.g., Jurkat T-cells)

-

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

-

Cell lysis buffer (e.g., RIPA buffer)

-

GST-Raf1-RBD (Ras-binding domain) fusion protein conjugated to glutathione-agarose beads

-

Antibodies: anti-Ras antibody, HRP-conjugated secondary antibody

-

SDS-PAGE and Western blotting reagents

-

Chemiluminescence detection system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with SAG at various concentrations for the desired time.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Pull-Down of Active Ras:

-

Incubate a portion of the cell lysate with GST-Raf1-RBD beads to specifically pull down GTP-bound (active) Ras.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Ras antibody to detect the amount of active Ras.

-

Also, run a parallel Western blot with the total cell lysate to determine the total amount of Ras.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescence-based system.

-

Quantify the band intensities and normalize the amount of active Ras to the total Ras.

-

Munc13-Mediated Vesicle Fusion Assay (Reconstitution Assay)

This protocol outlines a method to reconstitute and measure Munc13-dependent vesicle fusion in the presence of SAG.

Materials:

-

Purified recombinant Munc13-1, Syntaxin-1, SNAP-25, and VAMP2 (Synaptobrevin-2)

-

Small unilamellar vesicles (SUVs) containing VAMP2 (v-SNARE vesicles)

-

Giant unilamellar vesicles (GUVs) containing Syntaxin-1 and SNAP-25 (t-SNARE vesicles)

-

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) incorporated into t-SNARE vesicles

-

Fluorescent lipid dyes (e.g., NBD-PE and Rhodamine-PE for FRET-based fusion assay)

-

Fusion buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl)

-

Fluorescence microscope or plate reader

Procedure:

-

Prepare Proteoliposomes:

-

Reconstitute VAMP2 into SUVs and Syntaxin-1/SNAP-25 into GUVs using standard protocols.

-

Incorporate SAG and fluorescent lipid dyes into the t-SNARE GUVs during their preparation.

-

-

Set up the Fusion Reaction:

-

In a microplate or on a microscope slide, mix the v-SNARE SUVs and t-SNARE GUVs in the fusion buffer.

-

Add purified Munc13-1 to the mixture.

-

-

Monitor Fusion:

-

Monitor the change in fluorescence over time. In a FRET-based assay, fusion of the vesicles will lead to a decrease in FRET (dequenching of the donor fluorophore).

-

-

Data Analysis:

-

Calculate the initial rate and extent of vesicle fusion.

-

Compare the fusion kinetics in the presence and absence of SAG and Munc13-1.

-

Conclusion

1-Stearoyl-2-arachidonoyl-sn-glycerol is a critical signaling lipid that activates a network of interconnected pathways, primarily through its interaction with PKC, RasGRP, and Munc13. Understanding the intricacies of these signaling cascades is paramount for elucidating fundamental cellular processes and for the development of novel therapeutic strategies targeting diseases where these pathways are dysregulated, such as cancer and neurological disorders. The quantitative data, detailed protocols, and visual pathway diagrams provided in this guide are intended to facilitate further research into the multifaceted roles of SAG in cellular signaling.

References

The Discovery of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG) as a Bioactive Lipid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a pivotal bioactive diacylglycerol (DAG) that functions as a critical second messenger in a multitude of cellular signaling pathways. Generated through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), SAG is a potent activator of Protein Kinase C (PKC) isoforms and the Ras activator, RasGRP. Furthermore, it plays a significant role in ion channel modulation and serves as the direct precursor to the endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG). This technical guide provides an in-depth overview of the discovery, function, and experimental characterization of SAG, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and the workflows used to elucidate its activity.

Introduction: The Emergence of a Key Signaling Lipid

The discovery of diacylglycerols as second messengers in the late 1970s and early 1980s revolutionized our understanding of signal transduction. It became clear that the hydrolysis of inositol (B14025) phospholipids (B1166683) was a fundamental mechanism for relaying extracellular signals to the cellular interior. Within this class of lipid messengers, specific molecular species of DAG have been shown to exhibit distinct biological activities. 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) has emerged as a particularly important species due to its high abundance in the brain and its multifaceted roles in cellular regulation.

Biosynthesis of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol

The primary pathway for the on-demand synthesis of SAG begins with the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the recruitment and activation of Phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and SAG. The stearoyl and arachidonoyl chains are predominantly found at the sn-1 and sn-2 positions of phosphoinositides, respectively, making SAG a major product of this hydrolysis.

Subsequently, SAG can be further metabolized by diacylglycerol lipase (B570770) (DAGL) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG), which then modulates cannabinoid receptors.

Key Biological Activities and Quantitative Data

SAG exerts its biological effects through the direct interaction with and modulation of several key signaling proteins.

Activation of Protein Kinase C (PKC) Isoforms

SAG is a potent activator of conventional (α, βI, γ) and novel (δ, ε) PKC isoforms. The activation of these kinases initiates a wide array of downstream signaling cascades involved in cell growth, differentiation, and apoptosis. The stimulatory effect of SAG varies between different PKC isoforms.

| Target PKC Isoform | Effect of SAG | Concentration Range | Reference |

| PKCα | Significant stimulatory effect | 0 - 5 µM | [1] |

| PKCβI | Stimulatory effect | 0 - 5 µM | [1] |

| PKCγ | Stimulatory effect | 0 - 5 µM | [1] |

| PKCδ | Significant stimulatory effect | 0 - 5 µM | [1] |

| PKCε | Significant stimulatory effect | 0 - 5 µM | [1] |

Activation of Ras Guanyl Nucleotide-Releasing Protein (RasGRP)

Independent of PKC, SAG can directly bind to and activate RasGRP, a guanine (B1146940) nucleotide exchange factor for the small GTPase Ras. This interaction provides a direct link between lipid second messenger signaling and the Ras-MAPK pathway, which is crucial for cell proliferation and differentiation.

| Target | Parameter | Value | Cell Line | Reference |

| RasGRP | Ki | 4.49 µM | Jurkat T-cells |

Modulation of Ion Channels

SAG has been shown to modulate the activity of certain ion channels, contributing to changes in intracellular calcium levels and membrane potential.

| Channel Type | Effect of SAG | Concentration Range | Cell Type | Reference |

| Nonselective Cation Channels (NSCC) | Augments activity | 0.3 - 3 µM | Airway smooth muscle cells | [1] |

| TRPC6 | Activates | Not specified | Stably-transfected HEK-293 cells | [2][3] |

Experimental Protocols

The characterization of SAG as a bioactive lipid has been dependent on a variety of in vitro and cell-based assays.

Protein Kinase C (PKC) Activity Assay

This protocol is based on the methods described in the seminal studies characterizing the effects of different diacylglycerol species on PKC isoforms.

Objective: To determine the ability of SAG to activate specific PKC isoforms.

Materials:

-

Purified recombinant PKC isoforms (α, βI, γ, δ, ε)

-

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

-

Histone H1 (as a substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Lipid Vesicle Preparation:

-

Prepare a mixture of phosphatidylserine (PS) and SAG in chloroform (B151607) at the desired molar ratio.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Resuspend the lipid film in assay buffer by sonication to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a reaction tube, combine the purified PKC isoform, the prepared lipid vesicles, and Histone H1 in the assay buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the proteins.

-

Filter the mixture through a phosphocellulose filter to capture the phosphorylated Histone H1.

-

Wash the filter extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of the PKC isoform in the presence of varying concentrations of SAG.

-

Plot the activity as a function of SAG concentration to determine the EC₅₀ value.

-

RasGRP Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of SAG for RasGRP.

Objective: To determine the inhibitory constant (Ki) of SAG for binding to RasGRP.

Materials:

-

Purified recombinant RasGRP protein

-

[³H]Phorbol 12,13-dibutyrate ([³H]PDBu) - a high-affinity ligand for the C1 domain of RasGRP

-

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

-

Phosphatidylserine (PS)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Vesicle Preparation:

-

Prepare sonicated vesicles of phosphatidylserine (PS) in the binding buffer.

-

-

Binding Reaction:

-

In a reaction tube, combine the purified RasGRP protein, PS vesicles, and a fixed concentration of [³H]PDBu.

-

Add varying concentrations of unlabeled SAG as the competitor.

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter to trap the protein-ligand complexes.

-

Wash the filter quickly with cold binding buffer to remove unbound [³H]PDBu.

-

-

Measurement and Analysis:

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Plot the percentage of bound [³H]PDBu as a function of the SAG concentration.

-

Calculate the IC₅₀ value (the concentration of SAG that inhibits 50% of [³H]PDBu binding).

-

Determine the Ki value using the Cheng-Prusoff equation.

-

Patch-Clamp Electrophysiology for Ion Channel Activity

This is a generalized protocol for assessing the effect of SAG on nonselective cation channels (NSCCs) and TRP channels.

Objective: To measure changes in ion channel activity in response to SAG application.

Materials:

-

Cells expressing the ion channel of interest (e.g., airway smooth muscle cells for NSCCs, HEK-293 cells transfected with TRPC6)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass pipettes

-

Intracellular and extracellular recording solutions

-

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

Procedure:

-

Cell Preparation:

-

Plate cells on coverslips suitable for microscopy and patch-clamping.

-

-

Pipette Preparation:

-

Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.

-

Fill the pipette with the appropriate intracellular solution.

-

-

Whole-Cell Recording:

-

Obtain a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit channel currents.

-

Record baseline channel activity.

-

-

SAG Application:

-

Perfuse the cell with an extracellular solution containing the desired concentration of SAG.

-

Record the channel activity in the presence of SAG.

-

-

Data Analysis:

-

Measure the change in current amplitude and/or open probability of the channels in response to SAG.

-

Construct dose-response curves to determine the EC₅₀ of SAG for channel activation or modulation.

-

Signaling Pathways Involving SAG

SAG is a central node in several critical signaling pathways.

PKC-Mediated Signaling

Upon its generation at the plasma membrane, SAG recruits and activates PKC isoforms. This leads to the phosphorylation of a multitude of downstream target proteins, regulating processes such as gene expression, cell cycle progression, and apoptosis.

RasGRP-Mediated Ras Activation

SAG can directly activate RasGRP, leading to the activation of Ras and the subsequent engagement of the mitogen-activated protein kinase (MAPK) cascade (e.g., Raf-MEK-ERK). This pathway is a key driver of cell proliferation and survival.

References

The Pivotal Role of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol in Neuronal Signaling and Plasticity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a critical diacylglycerol (DAG) species in the central nervous system, acting as a key signaling molecule in a multitude of neuronal processes. Primarily recognized as the immediate precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), SAG itself is a potent activator of various protein kinase C (PKC) isoforms and other signaling proteins, placing it at the crossroads of major neuronal signaling pathways. This technical guide provides a comprehensive overview of the synthesis, degradation, and multifaceted functions of SAG in neurons. It details its involvement in retrograde signaling, synaptic plasticity, and the modulation of neuronal excitability. This document consolidates quantitative data, outlines key experimental protocols, and provides visual representations of the associated signaling cascades to serve as a vital resource for professionals in neuroscience research and drug development.

Introduction

Diacylglycerols (DAGs) are a class of lipid second messengers crucial for intracellular signal transduction. Among the various molecular species of DAG, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) is of particular importance in the brain due to its high abundance and specific involvement in neuronal signaling.[1] SAG is characterized by a saturated stearic acid at the sn-1 position and the polyunsaturated arachidonic acid at the sn-2 position of the glycerol (B35011) backbone.[2][3] This unique structure dictates its role in two major signaling pathways: as the direct precursor for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) and as a direct activator of protein kinase C (PKC) and other signaling molecules like Ras guanyl nucleotide-releasing proteins (RasGRPs).[2][3][4]

Synthesis and Degradation of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol

The concentration of SAG in neuronal membranes is tightly regulated by the coordinated action of synthesizing and degrading enzymes, ensuring a rapid and localized signaling response.

Synthesis of SAG

The canonical pathway for SAG synthesis is initiated by the activation of postsynaptic G-protein coupled receptors (GPCRs), such as group I metabotropic glutamate (B1630785) receptors (mGluR1/5), or by an influx of calcium.[1][5] This leads to the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a common phospholipid in the inner leaflet of the plasma membrane, to generate SAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[1][6] The exceptional abundance of arachidonic acid in phosphoinositides means that 1-stearoyl-2-arachidonoyl species constitute a significant portion (70-90%) of the total molecular species, making SAG a major product of this reaction.[1]

Degradation of SAG

SAG has two primary metabolic fates:

-

Conversion to 2-Arachidonoylglycerol (2-AG): The most significant pathway for SAG degradation in the context of neuronal signaling is its hydrolysis by diacylglycerol lipase (B570770) (DAGL) to produce 2-AG.[1][7] There are two main isoforms of DAGL, DAGLα and DAGLβ.[8][9] In the nervous system, DAGLα is the major enzyme responsible for 2-AG synthesis and is crucial for retrograde synaptic plasticity.[8][9]

-

Phosphorylation to Phosphatidic Acid: SAG can also be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[6]

Signaling Pathways and Neuronal Functions

SAG's influence on neuronal processes is exerted through two principal mechanisms: indirect action via its conversion to 2-AG and direct activation of downstream effectors.

Role as the Precursor to the Endocannabinoid 2-AG

The "on-demand" synthesis of 2-AG from SAG is a cornerstone of retrograde signaling in the brain.[10] Upon postsynaptic stimulation, newly synthesized 2-AG is released from the postsynaptic neuron and travels backward across the synapse to activate presynaptic cannabinoid type 1 (CB1) receptors.[1][11] This activation of CB1 receptors, which are primarily located on presynaptic terminals, leads to a reduction in neurotransmitter release, a phenomenon known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE).[10][12][13] This retrograde signaling pathway is critical for various forms of synaptic plasticity, including short-term and long-term depression (LTD), and plays a role in processes such as learning, memory, and motor control.[5][8]

References

- 1. A novel live cell assay to measure diacylglycerol lipase α activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]

- 7. Isolation and Lipidomic Profiling of Neuronal Lipid Droplets: Unveiling the Lipid Landscape for insights into Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Depolarization-induced suppression of excitation in murine autaptic hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to Study the Ras2 Protein Activation State and the Subcellular Localization of Ras-GTP in Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]

- 10. Targeted Lipidomics of Fontal Cortex and Plasma Diacylglycerols (DAG) in Mild Cognitive Impairment (MCI) and Alzheimer’s Disease: Validation of DAG Accumulation Early in the Pathophysiology of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | DAG activation of TRPC channels [reactome.org]

- 12. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Depolarization-induced suppression of inhibition - Wikipedia [en.wikipedia.org]

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) and Protein Kinase C (PKC) Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) as a pivotal second messenger in the activation of Protein Kinase C (PKC). SAG, a specific diacylglycerol (DAG) species, is a key signaling lipid that modulates the activity of various PKC isoforms, thereby influencing a wide array of cellular processes. This document details the upstream generation of SAG, the mechanism of PKC activation, downstream signaling events, and relevant experimental protocols. Quantitative data on the activation of PKC isoforms by SAG are summarized, and key signaling and experimental workflows are visualized using Graphviz diagrams.

Introduction to 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

1-Stearoyl-2-arachidonoyl-sn-glycerol is a diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in intracellular signaling.[1] It is characterized by a glycerol (B35011) backbone with a stearic acid moiety at the sn-1 position and an arachidonic acid moiety at the sn-2 position.[2] The presence of the polyunsaturated arachidonic acid is significant for its biological activity. SAG is generated at the cell membrane in response to extracellular stimuli and is a potent activator of the Protein Kinase C (PKC) family of serine/threonine kinases.[1][3] The activation of PKC by SAG is a stereospecific process, with 1,2-sn-diglycerides being the biologically active isomers.[4]

Upstream Signaling: The Genesis of SAG

The primary pathway for the generation of SAG involves the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). This reaction is catalyzed by the enzyme Phospholipase C (PLC), which itself is activated by upstream signals, typically from G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

The activation of PLC leads to the cleavage of PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. The specific diacylglycerol species produced is dependent on the fatty acid composition of the precursor PIP2. In many cell types, PIP2 is enriched with stearic acid at the sn-1 position and arachidonic acid at the sn-2 position, leading to the specific generation of 1-stearoyl-2-arachidonoyl-sn-glycerol upon PLC-mediated hydrolysis.

Mechanism of PKC Activation by SAG

Protein Kinase C comprises a family of isoforms that are broadly classified into three groups: conventional (cPKC), novel (nPKC), and atypical (aPKC).[5] Both conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms are regulated by diacylglycerols, including SAG.[5]

In its inactive state, PKC resides in the cytosol with its pseudosubstrate domain blocking the active site. The binding of SAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves this autoinhibition. For conventional PKCs, this process is synergistic with calcium ions (Ca2+), which bind to the C2 domain and promote the translocation of the enzyme from the cytosol to the plasma membrane where SAG is located.[5] Novel PKCs do not require Ca2+ for their activation by SAG.[5] Once activated, PKC can phosphorylate a multitude of downstream substrate proteins on their serine and threonine residues.

Quantitative Data on PKC Isoform Activation by SAG

While 1-stearoyl-2-arachidonoyl-sn-glycerol is recognized as a potent activator of several PKC isoforms, precise EC50 and Kd values are not consistently reported across the scientific literature. The available data indicates that SAG exerts significant stimulatory effects on conventional and novel PKC isoforms, often in the micromolar concentration range.[1]

| PKC Isoform | Class | Activation by SAG | EC50 / AC50 | Kd | References |

| PKCα | Conventional | Potent activator | Data not available | Data not available | [1][2] |

| PKCβI | Conventional | Stimulatory effects observed | Data not available | Data not available | [1] |

| PKCγ | Conventional | Stimulatory effects observed | Data not available | Data not available | [1] |

| PKCδ | Novel | Potent activator | Data not available | Data not available | [1][2] |

| PKCε | Novel | Potent activator | Data not available | Data not available | [1][2] |

Note: The lack of specific EC50 and Kd values in this table reflects the current state of publicly available data. The potency of SAG is generally described qualitatively or semi-quantitatively in the literature.

Downstream Signaling: The MARCKS Pathway

One of the most well-characterized downstream effectors of PKC is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[6] MARCKS is a membrane-associated protein that cross-links actin filaments and sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).

Upon activation by SAG, PKC phosphorylates serine residues within the phosphorylation site domain (PSD) of MARCKS.[6] This phosphorylation event neutralizes the positive charge of the PSD, leading to the dissociation of MARCKS from the plasma membrane into the cytosol.[7] The translocation of MARCKS has two major consequences:

-

Actin Cytoskeleton Remodeling: The release of MARCKS from the membrane disrupts its actin cross-linking activity, leading to rearrangements of the actin cytoskeleton.

-

Release of PIP2: The sequestration of PIP2 by MARCKS is relieved, making PIP2 available for other signaling pathways.

This signaling cascade is crucial for various cellular processes, including cell motility, adhesion, and secretion.

Experimental Protocols

In Vitro PKC Kinase Assay (Radioactive)

This protocol outlines a method to measure the activity of a specific PKC isoform in the presence of SAG.

Materials:

-

Purified PKC isoform

-

1-stearoyl-2-arachidonoyl-sn-glycerol (SAG)

-

Phosphatidylserine (PS)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

-

Substrate peptide (e.g., a peptide with a PKC phosphorylation consensus sequence)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare lipid vesicles by mixing SAG and PS in chloroform, drying under nitrogen, and resuspending in assay buffer followed by sonication.

-

In a microcentrifuge tube, combine the assay buffer, lipid vesicles, and the purified PKC isoform.

-

Initiate the kinase reaction by adding the substrate peptide and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Compare the activity in the presence of SAG to a control without SAG to determine the fold activation.

Immunofluorescence Staining for PKC Translocation

This method visualizes the activation of PKC by observing its translocation from the cytosol to the plasma membrane upon cell stimulation.

Materials:

-

Cultured cells on coverslips

-

1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) or a stimulus that generates endogenous SAG

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody against the PKC isoform of interest

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Culture cells on glass coverslips to an appropriate confluency.

-

Treat the cells with SAG or a relevant stimulus for a specified time. A control group should be left untreated.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary antibody against the target PKC isoform.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the subcellular localization of the PKC isoform using a fluorescence microscope. Compare the stimulated cells to the control cells to observe translocation.

Conclusion

1-stearoyl-2-arachidonoyl-sn-glycerol is a critical lipid second messenger that plays a direct and potent role in the activation of conventional and novel Protein Kinase C isoforms. The generation of SAG through receptor-mediated hydrolysis of PIP2 initiates a signaling cascade that has profound effects on cellular function, largely through the phosphorylation of downstream substrates like MARCKS. Understanding the intricacies of the SAG-PKC signaling axis is vital for researchers in cell biology and for professionals in drug development targeting pathways involved in cell proliferation, differentiation, and apoptosis. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further investigation into this important area of signal transduction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The stereospecific activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The myristoylated alanine-rich C-kinase substrates (MARCKS): A membrane-anchored mediator of the cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

The Pivotal Role of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and cognitive function. A critical modulator of this process is the endocannabinoid (eCB) system, with 2-arachidonoylglycerol (B1664049) (2-AG) being the most abundant eCB in the central nervous system. This technical guide provides an in-depth examination of the involvement of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), the primary precursor for neuronal 2-AG, in synaptic plasticity. We will explore the synthesis of 2-AG from SAG, the intricate signaling pathways it governs, its role in various forms of synaptic plasticity, and the experimental methodologies used to elucidate these processes. This document serves as a comprehensive resource for professionals seeking to understand and target this crucial pathway for therapeutic development.

Introduction: The SAG-to-2-AG Axis in Neuromodulation

The lipid molecule 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a specific diacylglycerol (DAG) that serves as the immediate and principal substrate for the on-demand synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in postsynaptic neurons.[1][2] While other DAGs exist, the sn-2 position's arachidonic acid is the defining feature that leads to the production of this key signaling molecule. 2-AG is a full agonist for the cannabinoid receptors CB1 and CB2 and functions as a powerful retrograde messenger, modulating neurotransmitter release and synaptic strength.[1][3]

The synthesis of 2-AG is tightly regulated and occurs in response to neuronal activity, allowing for precise temporal and spatial control over synaptic function.[4] This "on-demand" synthesis is central to many forms of synaptic plasticity, including short-term and long-term depression (LTD), and also influences long-term potentiation (LTP).[1][5][6] Understanding the lifecycle of 2-AG, beginning with its precursor SAG, is therefore critical for comprehending the molecular underpinnings of learning and memory and for identifying novel therapeutic targets for neurological and psychiatric disorders.

The Biochemical Core: Synthesis of 2-AG from SAG

The conversion of SAG to 2-AG is a pivotal step in endocannabinoid signaling. This process is initiated by specific upstream signals and catalyzed by a key enzyme located in the postsynaptic compartment.

Upstream Signaling: Generating the SAG Precursor

The generation of SAG is primarily driven by the activity-dependent hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). This reaction is catalyzed by Phospholipase Cβ (PLCβ).[2][7] The activation of PLCβ is typically triggered by:

-

Group I Metabotropic Glutamate (B1630785) Receptor (mGluR1/5) Activation: Stimulation of these postsynaptic Gq-protein coupled receptors by glutamate is a canonical pathway for PLCβ activation.[7][8][9]

-

Increased Intracellular Calcium [Ca2+]i: Calcium influx, often through voltage-gated calcium channels or NMDARs, is a crucial co-factor for PLCβ and the subsequent steps of 2-AG synthesis.[7][10][11]

This dual requirement for receptor activation and elevated calcium allows the postsynaptic neuron to act as a coincidence detector, producing 2-AG only when both pre- and postsynaptic activity are appropriately correlated.[10]

The Critical Conversion: Role of Diacylglycerol Lipase (B570770) (DAGL)

Once SAG is generated at the postsynaptic membrane, it is rapidly hydrolyzed by sn-1-selective Diacylglycerol Lipase (DAGL) to produce 2-AG and stearic acid.[3][12]

-

DAGLα: This is the principal isoform found in the postsynaptic density of neurons and is responsible for the vast majority of 2-AG synthesis that mediates retrograde synaptic modulation.[9][12][13] Genetic deletion or pharmacological inhibition of DAGLα eliminates most forms of endocannabinoid-mediated synaptic plasticity.[12][13]

-

DAGLβ: This isoform is expressed at lower levels in neurons and is more prominent in microglia.[12]

The localization of DAGLα at dendritic spines places it in close proximity to the site of SAG production, ensuring an efficient and rapid synthesis of 2-AG upon neuronal stimulation.[13]

Retrograde Signaling: The Action of 2-AG at the Synapse

Following its synthesis, 2-AG is not stored in vesicles but diffuses from the postsynaptic membrane into the synaptic cleft. It acts as a retrograde messenger, traveling "backwards" to activate presynaptic CB1 receptors, which are densely expressed on both glutamatergic and GABAergic axon terminals.[3][14][15]

CB1 receptors are Gi/o-protein coupled. Their activation by 2-AG initiates a signaling cascade that culminates in the suppression of neurotransmitter release.[16][17] The primary mechanisms include:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA).[4][17]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly inhibits presynaptic N-type and P/Q-type calcium channels, reducing Ca2+ influx which is essential for vesicle fusion.[14][16]

-

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: Gβγ subunit activation of GIRK channels leads to potassium efflux, hyperpolarizing the presynaptic terminal and further reducing the likelihood of VGCC opening.[16]

Collectively, these actions robustly decrease the probability of neurotransmitter release from the presynaptic terminal.[14][18][19]

References

- 1. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ENDOCANNABINOID-MEDIATED LONG-TERM PLASTICITY REQUIRES cAMP/PKA SIGNALING AND RIM1α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Presynaptic mechanisms of endocannabinoid-mediated long-term depression in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | 2-AG and anandamide enhance hippocampal long-term potentiation via suppression of inhibition [frontiersin.org]

- 7. The initiation of synaptic 2-AG mobilization requires both an increased supply of diacylglycerol precursor and increased postsynaptic calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of Type 5 Metabotropic Glutamate Receptors and Diacylglycerol Lipase-α Initiates 2-Arachidonoylglycerol Formation and Endocannabinoid-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P2X7 receptors control 2-arachidonoylglycerol production by microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diacylglycerol Lipase-Alpha Regulates Hippocampal-Dependent Learning and Memory Processes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Postsynaptic diacylglycerol lipase α mediates retrograde endocannabinoid suppression of inhibition in mouse prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of cannabinoids on neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Activation of CB1 cannabinoid receptors inhibits neurotransmitter release from identified synaptic sites in rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Endogenous Sources of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a pivotal intermediate in lipid metabolism and a critical signaling molecule, most notably serving as the direct precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The precise regulation of SAG biosynthesis is fundamental to various physiological processes, including neurotransmission, inflammation, and cellular metabolism. This technical guide provides a comprehensive overview of the endogenous sources of SAG, detailing the primary and alternative biosynthetic pathways. It includes a summary of available quantitative data, detailed experimental protocols for SAG quantification and related enzymatic assays, and visual representations of the key metabolic and signaling pathways. This document is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and target the intricate network of SAG metabolism.

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is the most abundant diacylglycerol (DAG) species in the central nervous system, particularly in neural tissues.[1][2] Its unique structure, featuring a saturated fatty acid (stearic acid) at the sn-1 position and the polyunsaturated fatty acid (arachidonic acid) at the sn-2 position, predestines it for a crucial role in cellular signaling. The primary significance of SAG lies in its function as the immediate precursor for the synthesis of 2-arachidonoylglycerol (2-AG), a major endocannabinoid that modulates a wide array of physiological and pathological processes.[3][4] Beyond its role in the endocannabinoid system, SAG itself can act as a second messenger, activating protein kinase C (PKC) isoforms and other signaling proteins.[5][6][7]

Understanding the endogenous sources of SAG is therefore critical for elucidating the mechanisms that govern 2-AG signaling and for the development of therapeutic strategies targeting the endocannabinoid system. This guide will explore the well-established and emerging pathways of SAG biosynthesis.

Biosynthetic Pathways of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol

The endogenous production of SAG is accomplished through several enzymatic pathways, with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) being the most prominent. Alternative pathways, while less characterized in the context of specific SAG generation, contribute to the overall diacylglycerol pool and may indirectly influence SAG levels.

Primary Pathway: Phospholipase C-Mediated Hydrolysis of Phosphatidylinositol 4,5-Bisphosphate (PIP2)

The canonical and most significant pathway for the on-demand synthesis of SAG involves the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC) enzymes, particularly the β1 isoform (PLCβ1).[3][4] This reaction is a cornerstone of G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling.

Mechanism:

-

Receptor Activation: Activation of various GPCRs (e.g., metabotropic glutamate (B1630785) receptors) or RTKs leads to the stimulation of PLC.

-

PIP2 Hydrolysis: PLCβ1 catalyzes the cleavage of PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

SAG Generation: Due to the specific enrichment of stearic acid at the sn-1 position and arachidonic acid at the sn-2 position of brain phosphoinositides, the primary DAG species produced through this pathway is 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).

Alternative Pathways

While the PLC-mediated hydrolysis of PIP2 is the primary source of signaling-competent SAG, other metabolic routes can contribute to the cellular diacylglycerol pool, which may include SAG.

A phosphatidylcholine-specific phospholipase C (PC-PLC) can hydrolyze phosphatidylcholine to generate phosphocholine (B91661) and DAG.[5][8][9][10] The contribution of this pathway to the specific pool of SAG depends on the fatty acid composition of the PC substrate. While less characterized than the PI-PLC pathway for SAG production, it represents a potential alternative source.[11]

Phosphatidic acid (PA) can be dephosphorylated by Mg²⁺-dependent phosphatidic acid phosphatases (PAPs), also known as lipins, to yield DAG.[12][13][14] The specificity of lipins for PA species containing stearoyl and arachidonoyl chains would determine the directness of this pathway for SAG synthesis.

Adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL) are key enzymes in the breakdown of triacylglycerols.[3][4][11][15][16][17] ATGL preferentially hydrolyzes TAGs to produce diacylglycerols. The generation of SAG through this pathway is contingent on the presence of TAG species containing stearic acid and arachidonic acid at the appropriate positions. Studies have shown that ATGL can generate sn-1,3 and sn-2,3 DAGs, which would require isomerization to the sn-1,2 form (SAG) to be a substrate for DAGLα.[3]

Quantitative Data on SAG Levels

Table 1: Representative Endocannabinoid Levels in Mouse Brain

| Compound | Tissue | Concentration (mean ± SD) | Reference |

| 2-Arachidonoylglycerol (2-AG) | Whole Brain | 1.9 ± 0.3 nmol/g | [18][19] |

| Anandamide (AEA) | Whole Brain | 8.5 ± 0.9 pmol/g | [18][19] |

Note: This table provides data for 2-AG as a proxy for SAG activity. Direct quantitative data for SAG is limited.

Experimental Protocols

Quantification of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol by LC-MS/MS

This protocol outlines a general approach for the quantification of SAG from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][20][21][22][23][24]

4.1.1. Sample Preparation (Lipid Extraction)

-

Homogenization: Homogenize frozen tissue or cell pellets in a cold solvent mixture, typically chloroform/methanol (B129727) (2:1, v/v), using a glass homogenizer or sonicator. The tissue-to-solvent ratio should be approximately 1:20 (w/v).

-

Internal Standard Spiking: Add an appropriate deuterated internal standard, such as 1-stearoyl-2-arachidonoyl-d8-sn-glycerol, to the homogenate to correct for extraction efficiency and matrix effects.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the aqueous and organic phases.

-

Lipid Extraction: Carefully collect the lower organic phase containing the lipids using a glass pipette.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a small volume of an appropriate solvent for LC-MS/MS analysis, such as methanol or acetonitrile/isopropanol.

4.1.2. Derivatization (Optional but Recommended)

To prevent acyl migration from the sn-2 to the sn-1/3 position, which can occur under certain conditions, derivatization of the free hydroxyl group of SAG is recommended.[21][22]

4.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: Use a reverse-phase C18 or C8 column for separation of the different diacylglycerol species. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid is commonly employed.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for SAG and the internal standard need to be optimized.

Diacylglycerol Lipase α (DAGLα) Activity Assay

This fluorescence-based assay measures the activity of DAGLα by quantifying the production of glycerol (B35011) from the hydrolysis of SAG.[25][26]

4.2.1. Reagents

-

1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) substrate

-

HEPES buffer (pH 7.4)

-

Glycerol Kinase (GK)

-

Glycerol-3-Phosphate Oxidase (GPO)

-

Horseradish Peroxidase (HRP)

-

ATP

-

Fluorescent probe (e.g., Amplex Red or a similar resorufin-based probe)

-

DAGLα enzyme source (e.g., cell membrane preparations overexpressing DAGLα)

4.2.2. Assay Procedure

-

Prepare Substrate Emulsion: Emulsify the SAG substrate in the assay buffer containing a detergent (e.g., Triton X-100) by sonication.

-

Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer, GK, GPO, HRP, ATP, and the fluorescent probe.

-

Initiate Reaction: Add the DAGLα enzyme source to the reaction mixture.

-

Add Substrate: Start the reaction by adding the SAG substrate emulsion.

-

Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em ~530/590 nm for resorufin). The rate of fluorescence increase is proportional to the rate of glycerol production and thus to DAGLα activity.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. A standard curve using known concentrations of glycerol should be prepared to convert the fluorescence signal to the amount of product formed.

References

- 1. abcam.com [abcam.com]

- 2. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Role of phospholipase C and diacylglyceride lipase pathway in arachidonic acid release and acetylcholine-induced vascular relaxation in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]

- 10. [Biological role of phosphatidylcholine-specific phospholipase C in mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of phospholipase in generating lipid second messengers in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structures of a lipin/Pah phosphatidic acid phosphatase in distinct catalytic states reveal a signature motif for substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. foodsci.rutgers.edu [foodsci.rutgers.edu]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies on the substrate and stereo/regioselectivity of adipose triglyceride lipase, hormone-sensitive lipase, and diacylglycerol-O-acyltransferases [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of diacylglycerol species from cellular extracts by electrospray ionization mass spectrometry using a linear regression algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]